molecular formula C61H114O6 B3026054 Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester CAS No. 77145-66-5

Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester

Cat. No. B3026054
CAS RN: 77145-66-5
M. Wt: 943.6 g/mol
InChI Key: MAWRDGRSFXIWKV-VBZQPFBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester” is a chemical compound with the molecular formula C61H114O6 . It is also known as 1,2-Distearoyl-3-Docosanoyl-rac-glycerol . The compound has a molecular weight of 943.56 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(OCC(OC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC)CCCCCCCC=CCCCCCCCC . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . For storage, it is recommended to keep it in a freezer .

Scientific Research Applications

Chemical Characterization and Synthesis

  • Research efforts have been directed towards the synthesis and characterization of fatty acid esters, including those with similar structural complexity to docosanoic acid derivatives. Studies have outlined methods for the synthesis of fatty acid esters, emphasizing their potential utility in industrial applications due to their chemical properties (Rogers et al., 2001).

Biological Activities and Applications

  • Fatty acids and their esters have been investigated for their biological activities, including anti-inflammatory and anti-allergic properties. For instance, oxygenated fatty acids from natural sources have shown promising anti-inflammatory and anti-allergic activities, highlighting their therapeutic potential (Kořínek et al., 2017).
  • The oxidative stability and reaction pathways of polyunsaturated fatty acids, including docosanoic acid derivatives, have been studied to understand their behavior under oxidative stress, which is relevant to their use in food industry and therapeutic applications (Grechkin et al., 2005).

Potential Therapeutic Uses

  • Certain fatty acid derivatives have been explored for their cytotoxic activities against cancer cell lines, suggesting that structurally related compounds, such as docosanoic acid esters, might also possess similar bioactivities worth investigating for potential therapeutic applications (Hae Min So et al., 2019).

properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H114O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h26-27,32-33,58H,4-25,28-31,34-57H2,1-3H3/b32-26-,33-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWRDGRSFXIWKV-VBZQPFBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H114O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester

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